molecular formula C17H24N2O2 B2992936 2,2-dimethyl-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)propanamide CAS No. 941990-93-8

2,2-dimethyl-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)propanamide

Cat. No. B2992936
CAS RN: 941990-93-8
M. Wt: 288.391
InChI Key: PUMDSCPMKWVSQB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)propanamide (abbreviated as DPQ) is a small molecule that has been extensively studied in the field of molecular biology and biochemistry. DPQ is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the repair of DNA double-strand breaks.

Scientific Research Applications

Chemosensor Development for Metal Ions

A notable application of quinoline derivatives in scientific research is in the development of chemosensors for metal ions. A study demonstrated the synthesis of a chemosensor based on the quinoline moiety, which exhibited significant fluorescence enhancement upon binding with Zn2+ ions in aqueous solution. This enhancement allowed for the detection and quantification of Zn2+ in water samples, showcasing the quinoline derivative's potential in environmental monitoring and analytical chemistry (Y. S. Kim et al., 2016).

Heterocycle Synthesis and Functionalization

Quinoline derivatives have been utilized in the synthesis and functionalization of heterocycles, which are crucial in medicinal chemistry. A study highlighted the use of N,N-dimethylformamide (DMF) as a synthetic precursor, alongside quinoline derivatives, for generating a range of pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones. This process involved elemental iodine without the need for metals or peroxides, indicating a green chemistry approach to synthesizing complex heterocycles with potential pharmaceutical applications (Shichen Li et al., 2021).

Anticancer and Radioprotective Agents

Another significant application of quinoline derivatives lies in their potential as anticancer and radioprotective agents. Research into the synthesis of novel quinolines has revealed compounds with promising in vitro anticancer activity. For example, certain synthesized quinoline derivatives exhibited cytotoxic activity against various cancer cell lines, with some compounds demonstrating efficacy in vivo against colon tumors in mice. This research paves the way for further investigation into quinoline derivatives as potential therapeutic agents in cancer treatment (M. Ghorab et al., 2008).

Explosive Sensing

In the field of security and environmental monitoring, quinoline-based compounds have been explored for their ability to sense explosives. A quinoline-based Schiff base compound was synthesized and found to be highly selective for 2,4,6-trinitrophenol (TNP), an explosive compound. This chemosensor exhibited a severe quenching of emission intensity in the presence of TNP, highlighting its potential application in the detection of explosive materials (S. Halder et al., 2018).

properties

IUPAC Name

2,2-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-5-10-19-14-8-7-13(18-16(21)17(2,3)4)11-12(14)6-9-15(19)20/h7-8,11H,5-6,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMDSCPMKWVSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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